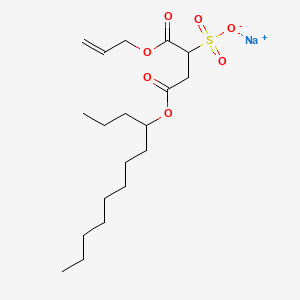

Butanedioic acid, sulfo-, 4-dodecyl 1-(2-propenyl) ester, sodium salt

Description

Properties

CAS No. |

94227-22-2 |

|---|---|

Molecular Formula |

C19H33NaO7S |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

sodium;4-dodecan-4-yloxy-1,4-dioxo-1-prop-2-enoxybutane-2-sulfonate |

InChI |

InChI=1S/C19H34O7S.Na/c1-4-7-8-9-10-11-13-16(12-5-2)26-18(20)15-17(27(22,23)24)19(21)25-14-6-3;/h6,16-17H,3-5,7-15H2,1-2H3,(H,22,23,24);/q;+1/p-1 |

InChI Key |

MSYOTMBLCPLHFQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCC(CCC)OC(=O)CC(C(=O)OCC=C)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Esterification of Sulfosuccinic Acid

- Starting Materials: Sulfosuccinic acid or its anhydride form, 4-dodecyl alcohol (a C12 fatty alcohol), and 2-propenyl alcohol (allyl alcohol)

- Reaction Type: Esterification under controlled acidic or catalytic conditions

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to promote ester bond formation

- Conditions:

- Temperature: Typically 80–150 °C to facilitate ester bond formation without decomposition

- Removal of water: Continuous removal of water by azeotropic distillation or vacuum to drive the reaction forward

- Outcome: Formation of a mixed ester where one carboxyl group of sulfosuccinic acid is esterified with 4-dodecyl alcohol and the other with 2-propenyl alcohol

Sulfonation and Neutralization

- The sulfonate group is introduced or maintained on the butanedioic acid backbone during or after esterification.

- The free acid form is neutralized with sodium hydroxide or sodium carbonate to yield the sodium salt form, enhancing water solubility and surfactant properties.

- Neutralization is typically performed at ambient to moderate temperatures (25–60 °C) with controlled pH monitoring to ensure complete conversion to the sodium salt.

Purification and Isolation

- The crude product is purified by filtration to remove catalyst residues and unreacted starting materials.

- Further purification may involve solvent extraction or crystallization depending on the desired purity and application.

- Drying under vacuum or mild heating ensures removal of residual solvents and moisture.

Detailed Reaction Scheme and Data Table

| Step | Reactants | Conditions | Catalyst | Product Form | Notes |

|---|---|---|---|---|---|

| 1 | Sulfosuccinic acid + 4-dodecyl alcohol + 2-propenyl alcohol | 80–150 °C, azeotropic removal of water | Sulfuric acid or p-toluenesulfonic acid | Mixed ester intermediate | Esterification with water removal |

| 2 | Ester intermediate + NaOH or Na2CO3 | 25–60 °C, pH controlled | None | Sodium salt of sulfosuccinate ester | Neutralization to sodium salt form |

| 3 | Crude product | Filtration, solvent extraction, drying | None | Purified sodium salt ester | Purification for industrial use |

Research Findings and Considerations

- Hydrolysis Sensitivity: The ester linkages in sulfosuccinate esters are sensitive to hydrolysis, especially under acidic or enzymatic conditions, which can revert the compound to sulfosuccinic acid and the corresponding alcohols. This necessitates careful control of pH and storage conditions during and after synthesis.

- Catalyst Selection: Acid catalysts must be chosen to balance reaction rate and minimize side reactions such as polymerization of the propenyl group.

- Reaction Monitoring: Techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are used to monitor ester bond formation and confirm the structure of the product.

- Industrial Scale-Up: The process is scalable with continuous removal of water and controlled neutralization steps to maintain product consistency and quality.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Product Quality |

|---|---|---|

| Temperature | 80–150 °C | Higher temp increases rate but risks side reactions |

| Catalyst | Sulfuric acid, p-TSA | Promotes esterification, must be removed post-reaction |

| Water Removal | Continuous azeotropic distillation | Drives esterification equilibrium forward |

| Neutralization Agent | NaOH or Na2CO3 | Converts acid to sodium salt, affects solubility |

| Reaction Time | Several hours (4–8 h typical) | Ensures complete esterification |

| Purification | Filtration, solvent extraction | Removes impurities, catalyst residues |

Chemical Reactions Analysis

Types of Reactions

Oxidation: Butanedioic acid, sulfo-, 4-dodecyl 1-(2-propenyl) ester, sodium salt can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted esters or sulfonates.

Scientific Research Applications

Butanedioic acid, sulfo-, 4-dodecyl 1-(2-propenyl) ester, sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture media as a detergent to lyse cells and release cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of butanedioic acid, sulfo-, 4-dodecyl 1-(2-propenyl) ester, sodium salt is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with both hydrophilic and hydrophobic molecules. This property makes it effective in emulsifying, dispersing, and solubilizing various substances. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to changes in membrane permeability and protein function .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Butanedioic acid, sulfo-, 4-dodecyl 1-(2-propenyl) ester, sodium salt

- CAS Number : 94227-22-2

- Molecular Formula : C₁₉H₃₄O₇S·Na

- Structure : Features a sulfosuccinic acid backbone esterified with a dodecyl (C12) group at position 4 and a propenyl (allyl) group at position 1, neutralized as a sodium salt .

Key Properties :

- Acts as an anionic surfactant due to the sulfonate (-SO₃⁻) group and hydrophobic alkyl/allyl chains.

Comparison with Structural Analogs

Butanedioic Acid, Sulfo-, 4-Dodecyl Ester, Disodium Salt (CAS 13192-12-6)

- Formula : C₁₆H₂₈Na₂O₇S .

- Comparison: Charge: Disodium (2:1 charge ratio) vs. monosodium (1:1) in the target compound. Higher charge density may improve water solubility but reduce compatibility with cationic systems. Applications: Used in detergents and emulsifiers; lacks the propenyl group’s reactivity, limiting use in reactive surfactant applications .

Dioctyl Sodium Sulfosuccinate (CAS 1639-66-3)

- Structure : Sodium salt of sulfosuccinic acid esterified with two octyl (C8) groups.

- Formula : C₂₀H₃₈O₇S·Na .

- Comparison :

- Alkyl Chain Length : Shorter octyl chains reduce hydrophobicity compared to the dodecyl-propenyl combination, affecting micelle size and critical micelle concentration (CMC).

- Applications : Widely used as a wetting agent in textiles, pesticides, and pharmaceuticals. The target compound’s longer dodecyl chain may enhance oil solubility for heavy-duty emulsification .

Dicyclohexyl Sodium Sulfosuccinate (CAS 23386-52-9)

Ammonium Lauryl Sulfosuccinate (CAS Not Provided)

- Structure : Ammonium salt of sulfosuccinic acid esterified with a lauryl (C12) group.

- Comparison :

- Counterion : Ammonium (NH₄⁺) vs. sodium (Na⁺). Ammonium salts often exhibit higher solubility in polar solvents but lower thermal stability.

- Applications : Common in personal care products (e.g., shampoos) due to milder irritation profile .

Biological Activity

Butanedioic acid, sulfo-, 4-dodecyl 1-(2-propenyl) ester, sodium salt (CAS Number: 94227-22-2) is a surfactant and emulsifier with applications in various industries, including cosmetics and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Molecular Formula : C₁₉H₃₃NaO₇S

- Molecular Weight : 428.516 g/mol

- LogP : 4.5628 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 118.18 Ų

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a surfactant and emulsifier. It aids in the formation of stable emulsions and enhances the spreadability of formulations on the skin, making it valuable in cosmetic products.

- Surfactant Properties : The compound reduces surface tension between liquids, facilitating the mixing of oil and water phases.

- Emulsification : It stabilizes emulsions by preventing the coalescence of droplets, which is essential in creams and lotions.

- Skin Penetration Enhancement : Its lipophilic nature allows it to enhance the permeability of other active ingredients through the skin barrier.

Case Study 1: Cosmetic Applications

In a study evaluating various surfactants in cosmetic formulations, butanedioic acid, sulfo-, 4-dodecyl 1-(2-propenyl) ester was found to significantly improve the stability and texture of emulsions compared to traditional surfactants. The formulation exhibited enhanced spreadability and skin feel, indicating its potential for use in high-end cosmetic products.

Case Study 2: Pharmaceutical Formulations

Research conducted on drug delivery systems highlighted that the inclusion of this compound as an emulsifier improved the bioavailability of poorly soluble drugs. The surfactant properties allowed for better dispersion in aqueous environments, leading to increased absorption rates in vitro.

Regulatory Status

The compound has been evaluated by various regulatory bodies:

- FDA : Recognized as a safe emulsifier in food and cosmetic applications under specific guidelines.

- EPA : Listed with low environmental hazard potential, indicating minimal risk during normal use conditions.

Q & A

Basic: What are the recommended synthetic routes for preparing Butanedioic acid, sulfo-, 4-dodecyl 1-(2-propenyl) ester, sodium salt?

Methodological Answer:

The synthesis typically involves esterification of sulfobutanedioic acid with 4-dodecyl alcohol and 2-propenyl alcohol, followed by neutralization with sodium hydroxide. Key steps include:

- Sulfonation : Introduce the sulfo group to butanedioic acid using sulfur trioxide or chlorosulfonic acid under controlled conditions .

- Esterification : React the sulfonated acid with 4-dodecyl alcohol and 2-propenyl alcohol using acid catalysts (e.g., H₂SO₄) at 60–80°C.

- Purification : Recrystallize the product from ethanol/water mixtures to remove unreacted alcohols and byproducts .

- Characterization : Confirm structure via H/C NMR (e.g., allyl protons at δ 5.2–5.8 ppm) and FTIR (sulfonate S=O stretching at ~1200–1250 cm⁻¹) .

Advanced: How does the 2-propenyl group affect surfactant properties compared to linear alkyl derivatives?

Methodological Answer:

The allyl (2-propenyl) group introduces steric and electronic effects that alter micellization behavior:

- Critical Micelle Concentration (CMC) : Measure via surface tension or conductivity assays. The allyl group may lower CMC due to increased hydrophobicity but reduce packing efficiency in micelles compared to linear chains .

- Interfacial Tension : Use pendant drop tensiometry to compare with analogs like sodium dioctyl sulfosuccinate ( shows CMC ~1–2 mM for similar esters).

- Stability : The unsaturated allyl group may increase susceptibility to oxidation, requiring antioxidants in long-term studies .

Basic: What analytical techniques are optimal for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : H NMR identifies allyl protons (δ 5.2–5.8 ppm) and dodecyl chain methylenes (δ 1.2–1.6 ppm). C NMR confirms ester carbonyls (~170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M-Na]⁻ ion at m/z 423.2 for C₁₉H₃₄O₇S) .

- FTIR : Detect sulfonate (S=O, ~1250 cm⁻¹) and ester (C=O, ~1730 cm⁻¹) groups .

- HPLC : Use C18 columns with UV detection (210 nm) to assess purity; mobile phases may include sodium 1-octanesulfonate buffers (see for methodology) .

Advanced: How can contradictions in reported CMC values across studies be resolved?

Methodological Answer:

Discrepancies often arise from:

- Purity : Impurities (e.g., unreacted alcohols) skew CMC. Validate via HPLC or elemental analysis .

- Experimental Conditions : Standardize temperature (e.g., 25°C) and ionic strength (use 0.1 M NaCl to mimic physiological conditions).

- Technique Calibration : Compare surface tension vs. conductivity methods; the former is more sensitive to trace surfactants .

- Reference Standards : Use commercially validated surfactants (e.g., sodium dodecyl sulfate) as internal controls .

Advanced: What role does this compound play in drug delivery systems?

Methodological Answer:

As a anionic surfactant , it can stabilize drug-loaded micelles or emulsions:

- Micelle Formation : Optimize drug loading by varying the allyl/dodecyl ratio. Dynamic light scattering (DLS) monitors micelle size (e.g., 10–100 nm) .

- pH-Responsive Release : The sulfonate group enhances solubility at alkaline pH, enabling triggered release in specific physiological environments .

- Toxicity Screening : Assess hemolytic activity using red blood cell lysis assays; compare with FDA-approved surfactants like polysorbate 80 .

Basic: What stability considerations are critical for this compound under varying conditions?

Methodological Answer:

- Hydrolytic Stability : Monitor ester bond hydrolysis via pH-dependent degradation studies. The compound is stable at pH 4–8 but degrades rapidly in strong acids/bases .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at 2–8°C under nitrogen to prevent oxidation of the allyl group .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; use amber vials for light-sensitive experiments .

Advanced: How is this sodium salt utilized in chromatographic separations?

Methodological Answer:

In reverse-phase HPLC , it modifies mobile phase selectivity:

- Ion-Pairing Agent : Add 5–10 mM to buffer (e.g., acetate pH 4.6) to improve retention of polar analytes (e.g., peptides) .

- Micellar Liquid Chromatography (MLC) : Use at sub-CMC concentrations to enhance resolution of hydrophobic compounds without organic solvents .

- Method Validation : Compare retention times and peak symmetry with sodium 1-butanesulfonate ( ) to optimize column compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.